(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride
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Overview
Description
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a cyclobutyl derivative with a fluorophenyl group attached to the cyclobutyl ring and a methanamine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of 2-fluorophenylcyclobutanone with methanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride
- (1-(2-Chlorophenyl)cyclobutyl)methanamine hydrochloride
- (1-(2-Bromophenyl)cyclobutyl)methanamine hydrochloride
Uniqueness
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQYUNFGPBASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676439 |
Source
|
Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-43-3 |
Source
|
Record name | 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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